N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
Description
Research Context and Significance of Pyrazole-Furan Hybrid Compounds
Pyrazole-furan hybrids have emerged as promising candidates in drug development due to their ability to interact with diverse biological targets. These compounds often exhibit enhanced pharmacokinetic properties compared to standalone heterocycles, as the fusion of pyrazole and furan rings modulates electronic and steric profiles. For instance, pyrazole-based furanone derivatives demonstrate potent antimalarial activity by inhibiting Plasmodium falciparum lactate dehydrogenase (PfLDH), with IC$${50}$$ values as low as 1.968 μg/ml. Similarly, tricyclic pyrazole-furan hybrids have shown efficacy as BRAF inhibitors, targeting the ATP-binding pocket with submicromolar cellular activity (e.g., compound 1m in melanoma cells: GI$${50}$$ = 0.7 μM).
The incorporation of furan into pyrazole scaffolds enhances solubility and bioavailability, as evidenced by pharmacokinetic studies of furan-amides in murine models. Additionally, pyrazole-furan hybrids exhibit anti-inflammatory and anticancer properties. For example, thiazolidindione-pyrazole hybrids inhibit cyclooxygenase-2 (COX-2) with selectivity indices up to 9.26, surpassing celecoxib in edema inhibition. These findings underscore the therapeutic versatility of pyrazole-furan architectures.
Table 1: Biological Activities of Representative Pyrazole-Furan Hybrids
Historical Development of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have been integral to medicinal chemistry since the 20th century, with early applications in antibacterial and antifungal therapies. Nitrofuran-containing pyrazoles, such as those reported by Rai and Kalluraya, demonstrated broad-spectrum activity against Escherichia coli and Candida albicans, laying the groundwork for hybrid designs. The advent of molecular hybridization in the 2000s catalyzed the development of complex pyrazole hybrids, including pyrazole-quinolone and pyrazole-thiadiazole derivatives, which showed improved efficacy in cancer models.
The discovery of pyrazole-based BRAF inhibitors marked a turning point in targeted cancer therapy. Compounds like 1a (IC$$_{50}$$ = 1.6 μM against BRAF$$^{V600E}$$) exemplified the shift toward kinase-specific agents, leveraging pyrazole’s ability to occupy hydrophobic pockets in enzyme active sites. Concurrently, anti-inflammatory pyrazole hybrids, such as N-arylpyrazole conjugates, achieved COX-2 inhibition with reduced ulcerogenic liability compared to nonsteroidal anti-inflammatory drugs (NSAIDs). These advancements highlight the evolutionary trajectory of pyrazole derivatives from broad antimicrobials to precision therapeutics.
Structural Classification and Nomenclature of Pyrazole-Acetamide Derivatives
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide belongs to the pyrazole-acetamide subclass, characterized by a central pyrazole ring linked to acetamide via an ethyl bridge. Its structure comprises three key domains:
- Pyrazole Core : A 1H-pyrazole ring with 3,5-dimethyl substitutions, enhancing steric bulk and metabolic stability.
- Furan-Ethyl Linker : A 2-(furan-2-yl)ethyl group that introduces conformational flexibility and π-π stacking potential.
- Acetamide Moiety : A 2-(4-ethoxyphenyl)acetamide group, contributing hydrogen-bonding capacity and electron-donating effects via the ethoxy substituent.
Table 2: Structural Components of the Target Compound
| Component | Functional Role | Structural Influence |
|---|---|---|
| 3,5-Dimethylpyrazole | Metabolic stability | Steric hindrance, reduced oxidation |
| Furan-2-yl ethyl bridge | Solubility modulation | Enhanced π-π interactions |
| 4-Ethoxyphenyl acetamide | Target binding affinity | Hydrogen bonding with active sites |
Nomenclature follows IUPAC rules, prioritizing the pyrazole ring as the parent structure. The ethyl bridge is numbered to reflect the positions of the pyrazole and furan substituents, while the acetamide group is designated as an N-substituent. This systematic naming aligns with conventions for hybrid heterocycles, ensuring clarity in chemical communication.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-4-26-18-9-7-17(8-10-18)13-21(25)22-14-19(20-6-5-11-27-20)24-16(3)12-15(2)23-24/h5-12,19H,4,13-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXOBEZDJFKPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and furan moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 344.42 g/mol. Its structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrazole ring is particularly noted for its role in anticancer and anti-inflammatory activities. The compound may exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds containing pyrazole scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 | |
| Compound B | HCT116 | 0.46 ± 0.04 | |
| Compound C | NCI-H460 | 0.71 |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Studies
- Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrazole derivatives, including the target compound. The derivatives were screened for anticancer activity against multiple cell lines, showing promising results with low IC50 values indicating high potency against cancer cells .
- Mechanistic Insights : Another research article detailed the mechanism by which pyrazole compounds inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. This study provided insights into how modifications to the pyrazole structure could enhance biological activity .
Comparison with Similar Compounds
Critical Analysis of Structural Divergences
- Heterocycle Impact : Replacing imidazole (7d) with furan (target) may reduce planarity and hydrogen-bonding capacity, altering receptor selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
